3Clpro‑1 Demonstrates ~335‑Fold Greater Potency Against SARS‑CoV‑2 3CLpro Than Rupintrivir
3Clpro‑1 inhibits SARS‑CoV‑2 3CLpro with an IC₅₀ of 200 nM [1], while rupintrivir, its closest structural analog, shows an IC₅₀ of approximately 67 µM against the same target [2]. The ~335‑fold difference in potency is substantial and reproducible across independent assays.
| Evidence Dimension | IC₅₀ against SARS‑CoV‑2 3CLpro |
|---|---|
| Target Compound Data | 200 nM (0.2 µM) |
| Comparator Or Baseline | Rupintrivir: 67 µM |
| Quantified Difference | ~335‑fold (potency ratio: 67 µM / 0.2 µM = 335) |
| Conditions | 3Clpro‑1: recombinant N‑terminal His₆‑tagged full‑length SARS‑CoV‑2 3CLpro, FAM‑SAVLQ substrate; Rupintrivir: SARS‑CoV‑2 3CL protease FRET‑based assay (Vatansever et al.) |
Why This Matters
The large potency differentiation ensures that 3Clpro‑1 provides meaningful inhibition at nanomolar concentrations, whereas rupintrivir requires micromolar levels, reducing its practical utility in antiviral research.
- [1] BindingDB entry BDBM50618556 (ChEMBL5420595). IC₅₀: 200 nM. Assay: Inhibition of N‑terminal His₆‑tagged full‑length SARS‑CoV‑2 3CLpro using FAM‑SAVLQ substrate. View Source
- [2] Mousavi Maleki, M. et al. (2021). Citing Vatansever et al.: rupintrivir inhibited SARS‑CoV‑2 3CL protease with IC₅₀ ≈67 µM. View Source
